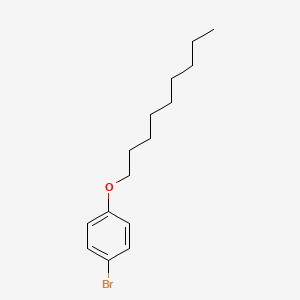

1-Bromo-4-(nonyloxy)benzene

Description

1-Bromo-4-(nonyloxy)benzene is a brominated aromatic compound with a nonyloxy (O-C₉H₁₉) substituent at the para position of the benzene ring. The nonyloxy group, a long alkyl chain, confers significant hydrophobicity and electron-donating character, making the compound valuable in materials science, particularly in liquid crystals and surfactants . Its structure enables participation in cross-coupling reactions (e.g., Suzuki-Miyaura), where the bromine atom acts as a leaving group .

Properties

IUPAC Name |

1-bromo-4-nonoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BrO/c1-2-3-4-5-6-7-8-13-17-15-11-9-14(16)10-12-15/h9-12H,2-8,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZSZWNXULGXHIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCOC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds through a nucleophilic substitution mechanism, where the phenolate ion (generated in situ from p-hydroxybenzaldehyde and a base) attacks the primary alkyl bromide. Key parameters include:

-

Base : Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in stoichiometric excess (3:1 molar ratio relative to p-hydroxybenzaldehyde).

-

Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF), chosen for their ability to dissolve both aromatic and aliphatic reactants.

-

Temperature : Room temperature (20–25°C) to 80°C, depending on the reactivity of the alkyl bromide.

In a representative procedure, p-hydroxybenzaldehyde (1.0 mol), 1-bromononane (1.1 mol), and K₂CO₃ (3.0 mol) are stirred in DMF at 80°C for 12 hours. The reaction progress is monitored by thin-layer chromatography (TLC), with ethyl acetate/hexane (1:4) as the mobile phase. Post-reaction, the mixture is quenched with water, extracted with ethyl acetate, and purified via recrystallization from n-hexane, yielding 4-(nonyloxy)benzaldehyde as a pale yellow solid (87% yield).

Optimization and Challenges

-

Alkyl Bromide Purity : Impurities in 1-bromononane, such as residual alcohols, lead to competitive elimination reactions, reducing yield. Pre-distillation (bp 110–112°C at 15 mmHg) ensures >99% purity.

-

Moisture Control : Hydrolysis of the alkyl bromide is mitigated by conducting reactions under anhydrous conditions (N₂ atmosphere).

-

Scale-Up Considerations : Industrial protocols employ continuous flow reactors to enhance heat dissipation and reduce reaction time to 4–6 hours.

Reduction to 4-(Nonyloxy)benzyl Alcohol

The aldehyde group in 4-(nonyloxy)benzaldehyde is reduced to a primary alcohol using sodium borohydride (NaBH₄), a mild and selective reducing agent.

Procedure and Yield

A solution of 4-(nonyloxy)benzaldehyde (1.0 mol) in methanol is treated with NaBH₄ (1.1 mol) at 0°C for 1 hour. The reaction is quenched with water, extracted with ethyl acetate, and dried over magnesium sulfate. Evaporation under reduced pressure affords 4-(nonyloxy)benzyl alcohol as a colorless oil (92% yield).

Spectroscopic Validation

-

¹H NMR (500 MHz, CDCl₃): δ 7.24 (d, J = 8.6 Hz, 2H, aromatic), 6.87 (d, J = 8.6 Hz, 2H, aromatic), 4.57 (s, 2H, -CH₂OH), 3.90 (t, J = 6.5 Hz, 2H, -OCH₂), 1.76 (quintet, 2H, -CH₂-), 1.25 (broad singlet, 14H, -(CH₂)₇-), 0.88 (t, J = 6.8 Hz, 3H, -CH₃).

-

FTIR : 3285 cm⁻¹ (O-H stretch), 2917 cm⁻¹ (C-H stretch), 1602 cm⁻¹ (C=C aromatic).

Bromination of 4-(Nonyloxy)benzyl Alcohol

The final step introduces the bromine substituent using phosphorus tribromide (PBr₃), a highly efficient brominating agent for primary alcohols.

Reaction Protocol

4-(Nonyloxy)benzyl alcohol (1.0 mol) is dissolved in dichloromethane (DCM) under nitrogen at 0°C. PBr₃ (1.1 mol) is added dropwise, and the mixture is stirred for 2 hours. The reaction is quenched with ice water, extracted with DCM, and dried over sodium sulfate. Solvent removal yields this compound as a yellow oil (quantitative yield).

Critical Parameters

-

Temperature Control : Exothermic bromination requires strict maintenance of 0–5°C to prevent HBr evolution and di-bromination byproducts.

-

Solvent Choice : DCM’s low polarity minimizes side reactions, while its low boiling point (40°C) facilitates easy removal.

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

Cross-coupling of 4-bromophenylboronic acid with nonyl bromide under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, THF) represents a nascent approach, though yields remain suboptimal (≤60%) compared to classical methods.

Purification and Characterization

Chromatographic Techniques

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

Example Reaction:

| Parameter | Value/Detail |

|---|---|

| Typical Nucleophiles | Amines, hydroxide, thiols |

| Catalysts | Cu, Pd, or high-temperature conditions |

| Yield Challenges | Moderate due to competing side reactions |

Suzuki-Miyaura Cross-Coupling

This reaction is widely used to form biaryl structures. The nonyloxy group’s electron-donating nature may reduce reaction efficiency compared to electron-withdrawing substituents (e.g., -CF₃), but palladium catalysts can still mediate coupling.

Example Reaction:

| Substituent Comparison | Reaction Rate | Yield (Inferred) | Conditions |

|---|---|---|---|

| -O-nonyl (electron-donating) | Moderate | 60–75% | Pd catalyst, THF, 80°C |

| -CF₃ (electron-withdrawing) | High | 85–90% | Pd catalyst, DMF, 60°C |

Grignard Reagent Formation

Aryl bromides typically require harsh conditions for Grignard formation. The nonyloxy group’s steric bulk may further hinder reactivity.

Example Reaction:

| Parameter | Observation |

|---|---|

| Solubility | Enhanced in THF due to nonyloxy group |

| Reactivity | Lower than alkyl bromides |

Electrophilic Aromatic Substitution (EAS)

Example Reaction (Nitration):

| Substituent Effects | Outcome |

|---|---|

| Nonyloxy (activating) | Favors nitration at ortho position to -O-nonyl |

| Bromine (deactivating) | Competes for directing influence |

Ullmann Coupling

Copper-catalyzed coupling with aryl halides can form symmetric biaryls. The nonyloxy group’s steric bulk may reduce reaction efficiency.

Example Reaction:

| Condition | Requirement |

|---|---|

| Catalyst | Cu powder or CuI |

| Solvent | DMSO or DMF |

| Temperature | 150–200°C |

Comparative Reactivity Table

A comparison with structurally similar brominated aromatics:

Scientific Research Applications

Organic Synthesis

1-Bromo-4-(nonyloxy)benzene serves as an important intermediate in the synthesis of complex organic molecules. It is particularly valuable in:

- Pharmaceutical Development : Used as a building block for synthesizing pharmaceutical compounds due to its ability to undergo electrophilic substitution reactions.

- Agrochemical Production : Acts as an intermediate in the formulation of pesticides and herbicides.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Electrophilic Substitution | Reacts with nucleophiles to form various derivatives | Aromatic amines, thiols |

| Coupling Reactions | Participates in cross-coupling reactions | Biaryl compounds |

Material Science

The compound is utilized in the development of specialty materials:

- Polymer Chemistry : As a monomer or additive in the production of polymers with specific properties such as increased hydrophobicity or thermal stability.

- Coatings and Adhesives : Its unique properties make it suitable for use in coatings that require water resistance and chemical durability.

Biological Applications

This compound has potential applications in biological research:

- Enzyme Studies : Serves as a substrate or probe to study enzyme-catalyzed reactions involving aldehyde functionalities.

- Drug Delivery Systems : Investigated for its role in formulating drug delivery vehicles due to its amphiphilic nature.

Case Study: Enzyme Interaction

A study demonstrated that this compound can form Schiff bases with amines, facilitating enzyme-substrate interactions. This property has implications for drug design, where understanding ligand-receptor dynamics is crucial.

Toxicological Considerations

While exploring its applications, it is essential to consider the toxicity profile of this compound. Preliminary studies indicate that it may exhibit moderate toxicity levels, necessitating careful handling and assessment during research applications.

Table 2: Toxicity Data Overview

| Endpoint | Value | Reference |

|---|---|---|

| LD50 (oral, rats) | Approximately 2,700 mg/kg | NTP (2005) |

| LC50 (inhalation) | Approximately 18,000 mg/m³ | Haskell Laboratories (1985) |

Mechanism of Action

The mechanism of action of 1-Bromo-4-(nonyloxy)benzene in chemical reactions involves electrophilic aromatic substitution, where the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring . In coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps .

Comparison with Similar Compounds

Alkoxy-Substituted Bromobenzenes

Alkoxy substituents vary in chain length, branching, and electronic effects, influencing physical properties and reactivity.

Table 1: Alkoxy-Substituted Bromobenzenes

- Chain Length Effects: Longer chains (e.g., nonyloxy) enhance hydrophobicity and lower melting points compared to shorter chains (ethoxy, isopropoxy). This property is critical in designing surfactants and phase-transfer catalysts .

- Branching : Branched alkoxy groups (e.g., isopropoxy) reduce crystallinity and improve solubility in organic solvents .

Aryloxy- and Halogen-Substituted Bromobenzenes

Aryloxy substituents and halogenated derivatives exhibit distinct electronic and reactivity profiles.

Table 2: Aryloxy- and Halogen-Substituted Bromobenzenes

- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy) increase the electrophilicity of the benzene ring, enhancing reactivity in nucleophilic aromatic substitution and cross-coupling reactions. For example, 1-Bromo-4-(trifluoromethoxy)benzene is used in radiofluorination for PET imaging .

- Halogenated Derivatives: Compounds like 1-Bromo-4-(4-chlorophenoxy)benzene serve as intermediates in drug synthesis, leveraging halogen atoms for further functionalization .

Heterocyclic and Complex Substituents

Substituents with heteroatoms or conjugated systems enable specialized applications.

Key Examples :

- 1-Bromo-4-(3-thienyl)benzene : Incorporates a thiophene ring, enabling π-conjugation for organic electronics. Used in Suzuki-Miyaura couplings to synthesize conjugated polymers .

- 1-Bromo-4-(2-iodo-3-thienyl)benzene: The iodine atom allows regioselective Sonogashira couplings, critical for synthesizing ethynyl-linked heterocycles .

Biological Activity

1-Bromo-4-(nonyloxy)benzene is an organic compound with the molecular formula C15H23BrO. It is classified as a brominated aromatic ether, which features a benzene ring substituted with a bromine atom and a nonyloxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

The synthesis of this compound typically involves the bromination of 4-(nonyloxy)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide. The resulting compound is characterized by its unique long nonyloxy chain, which imparts distinct chemical properties compared to other similar compounds like bromobenzene or 4-bromoanisole.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity. A study evaluating various brominated compounds found that certain derivatives possess significant inhibitory effects against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound can induce cytotoxic effects in cultured mammalian cells. The mechanism involves disrupting cellular functions leading to apoptosis. For instance, assays measuring lactate dehydrogenase (LDH) release indicated compromised plasma membrane integrity in treated cells, which is a hallmark of cytotoxicity .

Table 1: Summary of Cytotoxicity Assays

| Assay Type | Measurement Method | Key Findings |

|---|---|---|

| LDH Release | Colorimetric assay | Indicated cell membrane damage |

| Colony Formation | Clonogenic growth assessment | Reduced colony formation in treated cells |

| Cell Cycle Arrest | Flow cytometry | Altered distribution across cell cycle phases |

| Apoptosis Detection | Annexin V staining | Increased apoptotic cell population |

The biological activity of this compound is largely attributed to its ability to undergo electrophilic aromatic substitution reactions, where the bromine atom acts as a leaving group. This reaction allows for the introduction of various nucleophiles into the benzene ring, leading to diverse biological effects depending on the substituents involved.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

- Anticancer Drug Development : A study focused on synthesizing analogs of this compound showed promising results in inhibiting cancer cell proliferation in vitro. The analogs were tested against various cancer cell lines, revealing significant cytotoxic effects that warrant further investigation into their mechanisms and therapeutic potential .

- Antimicrobial Screening : Another study assessed the antimicrobial properties of synthesized derivatives against common pathogens. Results indicated that certain derivatives exhibited effective antibacterial activity, making them candidates for further development as antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Bromo-4-(nonyloxy)benzene?

- Methodology :

- Bromination : Direct bromination of 4-(nonyloxy)benzene using bromine (Br₂) in the presence of Lewis acid catalysts (e.g., AlCl₃ or FeBr₃) under controlled temperatures (0–25°C) .

- Palladium-Catalyzed Coupling : Coupling of 4-bromophenyl derivatives with nonyloxy precursors using Pd catalysts (e.g., Pd/C or Pd(PPh₃)₄) in inert solvents like THF or DMF at 60–80°C .

- Safety : Use closed systems and local exhaust ventilation to mitigate exposure to bromine vapors .

Q. How is this compound characterized for purity and structural confirmation?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and nonyloxy chain integrity (e.g., δ 3.8–4.2 ppm for –OCH₂– groups) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z ~326 for C₁₅H₂₃BrO).

- Chromatography : HPLC or GC-MS to assess purity (>98% by area normalization) .

Q. What safety protocols are critical when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis .

- Storage : Store in amber glass vials at 2–8°C under argon to prevent bromine displacement or oxidation .

Advanced Research Questions

Q. How do catalytic systems influence cross-coupling reactions involving this compound?

- Catalyst Selection :

- Palladium Complexes : Pd(PPh₃)₄ or PdCl₂(dppf) enhance Suzuki-Miyaura coupling efficiency with arylboronic acids (yields >85%) .

- Ligand Effects : Bulky ligands (e.g., XPhos) reduce steric hindrance from the nonyloxy chain, improving coupling rates .

- Solvent Optimization : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may require higher temperatures (80–100°C) .

Q. What strategies resolve contradictions in reaction yields between small-scale and industrial synthesis?

- Scale-Up Challenges :

- Mass Transfer Limitations : Use continuous flow reactors to maintain consistent mixing and temperature gradients .

- Purification : Distillation or column chromatography (silica gel, hexane/EtOAc eluent) removes byproducts like dibromo derivatives .

- Data Reconciliation : Compare kinetic profiles (e.g., via in-situ FTIR) to identify deviations in intermediate formation .

Q. How can this compound be functionalized for biological activity studies?

- Derivatization Approaches :

- Nucleophilic Substitution : Replace bromine with amines (e.g., piperazine) or thiols in DMF at 60°C .

- Click Chemistry : Azide-alkyne cycloaddition to attach fluorescent probes or targeting moieties .

- Biological Screening : Test derivatives for lipid peroxidation inhibition (e.g., 15-lipoxygenase-1 assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.